5-Hydroxy-5-methylhydantoin
Overview
Description
5-Hydroxy-5-methylhydantoin is a derivative of hydantoin, a heterocyclic organic compound. It is known for its role as a DNA lesion, specifically an oxidized thymine lesion. This compound is significant in the study of DNA damage and repair mechanisms, particularly in the context of oxidative stress and its effects on genetic material .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-5-methylhydantoin typically involves the oxidation of thymine residues in DNA. This can be achieved through the action of reactive oxygen species or ionizing radiation. The specific reaction conditions may vary, but generally involve the use of oxidizing agents under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound can be synthesized in laboratory settings using standard organic synthesis techniques. The process involves the careful control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-5-methylhydantoin undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can convert it back to its parent compound or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized derivatives, while reduction can produce less oxidized forms .
Scientific Research Applications
5-Hydroxy-5-methylhydantoin has several scientific research applications:
Chemistry: Used as a model compound to study oxidative DNA damage and repair mechanisms.
Biology: Helps in understanding the effects of oxidative stress on DNA and the role of DNA repair enzymes.
Medicine: Potential implications in the study of age-related diseases and cancer, where oxidative DNA damage plays a crucial role.
Industry: May be used in the development of new materials or processes that involve oxidative stress and DNA damage
Mechanism of Action
The mechanism by which 5-Hydroxy-5-methylhydantoin exerts its effects involves its interaction with DNA glycosylases. These enzymes recognize and excise the damaged base, initiating the base excision repair pathway. The compound forms a stable complex with the enzyme, effectively trapping it and preventing further repair. This interaction highlights the importance of this compound in studying DNA repair processes .
Comparison with Similar Compounds
5-Hydroxyhydantoin: Another oxidized derivative of hydantoin, but with different structural and functional properties.
5-Methylhydantoin: Lacks the hydroxyl group, leading to different reactivity and biological effects.
Uniqueness: 5-Hydroxy-5-methylhydantoin is unique due to its specific role as an oxidized thymine lesion and its ability to form stable complexes with DNA glycosylases. This makes it a valuable tool in studying DNA damage and repair mechanisms, distinguishing it from other similar compounds .
Properties
IUPAC Name |
5-hydroxy-5-methylimidazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3/c1-4(9)2(7)5-3(8)6-4/h9H,1H3,(H2,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQHZBFQVYOFGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50905511 | |
Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10045-58-6 | |
Record name | 2,4-Imidazolidinedione, 5-hydroxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010045586 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methyl-4H-imidazole-2,4,5-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50905511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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